Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a synthetic organic compound with the molecular formula C({20})H({32})N({2})O({4})·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a carbamic acid ester linked to a morpholine ring and a heptyloxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the following steps:
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Formation of the Heptyloxyphenyl Intermediate: : The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 2-(heptyloxy)phenol.
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Carbamate Formation: : The 2-(heptyloxy)phenol is then reacted with phosgene or a suitable carbamoyl chloride to form the corresponding carbamate.
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Morpholine Esterification: : The carbamate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester.
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Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the heptyloxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbamate group, potentially converting it to an amine.
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Substitution: : The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination are employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes, offering possibilities for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, methyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-piperidinyl)ethyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
102609-68-7 |
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Molecular Formula |
C20H33ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-8-14-25-19-10-7-6-9-18(19)21-20(23)26-17-13-22-11-15-24-16-12-22;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,21,23);1H |
InChI Key |
RAOSMZXWPBLMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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